molecular formula C9H10BrNO2 B2804132 4-(5-Bromopyridin-2-yl)butanoic acid CAS No. 1454928-83-6

4-(5-Bromopyridin-2-yl)butanoic acid

Cat. No.: B2804132
CAS No.: 1454928-83-6
M. Wt: 244.088
InChI Key: SXJDAHCGZHDVBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions, followed by purification processes such as distillation or crystallization to ensure the compound meets the required specifications for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)butanoic acid depends on its specific application. The bromopyridine moiety can participate in various chemical reactions, allowing the compound to modify its targets and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloropyridin-2-yl)butanoic acid: Similar structure with a chlorine atom instead of bromine.

    4-(5-Fluoropyridin-2-yl)butanoic acid: Similar structure with a fluorine atom instead of bromine.

    4-(5-Iodopyridin-2-yl)butanoic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-(5-Bromopyridin-2-yl)butanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogen atoms may not. This makes it a valuable compound for certain synthetic and research applications .

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-5-8(11-6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJDAHCGZHDVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454928-83-6
Record name 4-(5-bromopyridin-2-yl)butanoic acid
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